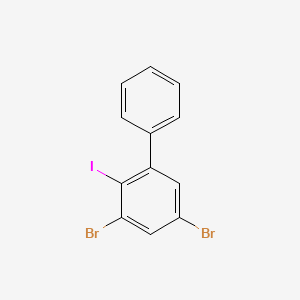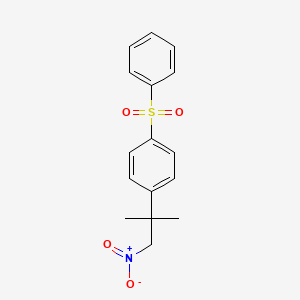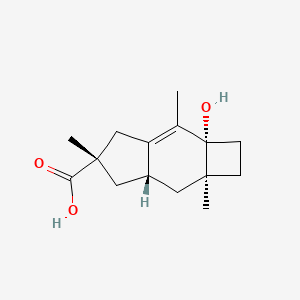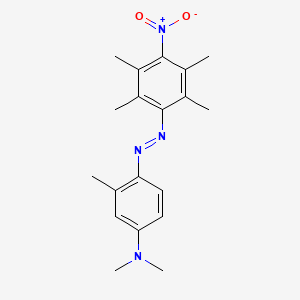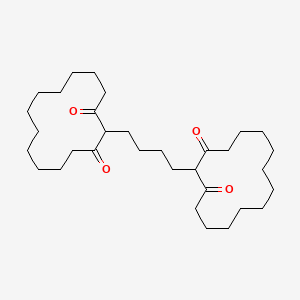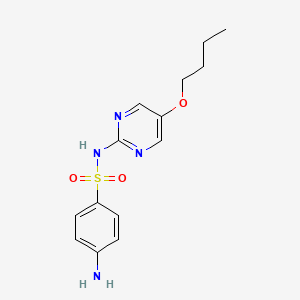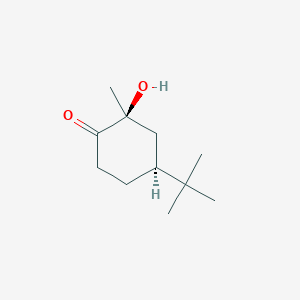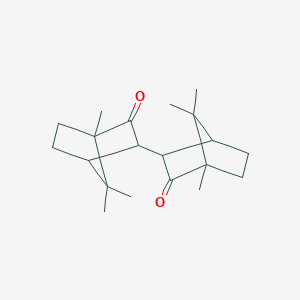![molecular formula C8H10O2S B15074853 9-Thiabicyclo[4.2.1]nona-2,7-diene 9,9-dioxide CAS No. 29294-06-2](/img/structure/B15074853.png)
9-Thiabicyclo[4.2.1]nona-2,7-diene 9,9-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Thiabicyclo[4.2.1]nona-2,7-diene 9,9-dioxide is a unique chemical compound with the molecular formula C8H10O2S and a molecular weight of 170.232 g/mol . This compound is characterized by its bicyclic structure, which includes a sulfur atom and two oxygen atoms, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
The synthesis of 9-Thiabicyclo[4.2.1]nona-2,7-diene 9,9-dioxide typically involves the reaction of a suitable diene with sulfur dioxide under controlled conditions. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction.
Analyse Chemischer Reaktionen
9-Thiabicyclo[4.2.1]nona-2,7-diene 9,9-dioxide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the sulfone group to a sulfide group.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
9-Thiabicyclo[4.2.1]nona-2,7-diene 9,9-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Wirkmechanismus
The mechanism of action of 9-Thiabicyclo[4.2.1]nona-2,7-diene 9,9-dioxide involves its interaction with molecular targets such as enzymes and proteins. The sulfur atom in the compound can form covalent bonds with amino acid residues in proteins, leading to inhibition or modification of their activity. The pathways involved in these interactions are still under investigation, but they are believed to involve oxidative stress and redox reactions .
Vergleich Mit ähnlichen Verbindungen
9-Thiabicyclo[4.2.1]nona-2,7-diene 9,9-dioxide can be compared with other similar compounds, such as:
9-Thiabicyclo[4.2.1]nona-2,4,7-triene 9,9-dioxide: This compound has an additional double bond in its structure, which can affect its reactivity and stability.
1,6-Dimethyl-9-thiabicyclo[4.2.1]nona-2,7-diene 9,9-dioxide:
The uniqueness of this compound lies in its specific bicyclic structure and the presence of the sulfone group, which imparts distinct chemical and physical properties .
Eigenschaften
CAS-Nummer |
29294-06-2 |
|---|---|
Molekularformel |
C8H10O2S |
Molekulargewicht |
170.23 g/mol |
IUPAC-Name |
9λ6-thiabicyclo[4.2.1]nona-2,7-diene 9,9-dioxide |
InChI |
InChI=1S/C8H10O2S/c9-11(10)7-3-1-2-4-8(11)6-5-7/h1,3,5-8H,2,4H2 |
InChI-Schlüssel |
ISCBLJUYGMLOIX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C=CC(S2(=O)=O)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


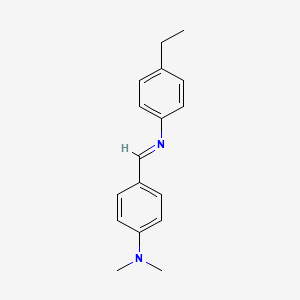
![1-[(4-Methyl-1-piperazinyl)acetyl]-2-pyrrolidinone](/img/structure/B15074777.png)
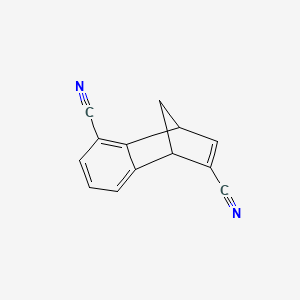
![1-{(E)-[(pyridin-3-ylmethyl)imino]methyl}naphthalen-2-ol](/img/structure/B15074786.png)
![9,9-Dibromobicyclo[6.1.0]nonane](/img/structure/B15074791.png)
